4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(17-8-10-20-11-9-17)18-7-1-2-14(12-18)21-13-3-5-16-6-4-13/h3-6,14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMDRYKRQCRZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and reported activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 4-[3-(Pyridin-4-yloxy)piperidine-1-carbonyl]morpholine with Analogs
Key Observations
Structural Diversity: The target compound’s piperidine-morpholine core distinguishes it from pyrimidine- or quinoline-based analogs. Its pyridin-4-yloxy group provides a unique substitution pattern compared to pyridin-3-yl or phenyl groups in other compounds . Carbonyl vs.
Solubility Modifiers: The 4-methylpiperazine group in Compound 77 and morpholine in the target compound improve aqueous solubility, critical for bioavailability .
Kinase Inhibition: Thienopyrimidine analogs () highlight the role of morpholine and piperazine groups in kinase binding, a possible avenue for the target compound .
Synthetic Routes :
- Analogs are synthesized via cross-coupling (e.g., Suzuki reactions for boronic acid incorporation) or nucleophilic substitution, as seen in , and 4. The target compound may require similar Pd-catalyzed or SNAr methodologies .
Biological Activity
4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its versatility in medicinal chemistry. The presence of the pyridine moiety and piperidine carbonyl enhances its interaction with biological macromolecules, potentially leading to various therapeutic effects.
The mechanism of action of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, influencing cellular functions and potentially leading to therapeutic outcomes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine. For instance, derivatives containing a pyridin-4-yloxy group have shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). One promising derivative exhibited IC50 values of 1.03 µM against A549 cells, indicating strong anticancer activity .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine | A549 | 1.03 |
| HeLa | 1.15 | |
| MCF-7 | 2.59 |
Structure-Activity Relationships (SAR)
The introduction of specific substituents on the morpholine ring significantly affects the biological activity of these compounds. Modifications that enhance lipophilicity or alter electronic properties can lead to improved potency against cancer cell lines .
Apoptosis Induction
The compound's ability to induce apoptosis in cancer cells has been investigated through various assays, including acridine orange staining. These studies suggest that the compound may activate apoptotic pathways, contributing to its anticancer effects .
Study on c-Met Kinase Activity
A study focusing on the c-Met kinase activity demonstrated that certain derivatives of morpholine could inhibit this pathway, which is often dysregulated in cancers. The concentration-dependent effects were assessed, showing potential for therapeutic applications in targeted cancer therapies .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine. Preliminary results indicate favorable absorption and distribution profiles, although further studies are needed to confirm these findings.
Q & A
Q. What are the key synthetic routes for 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including coupling between pyridinyloxy-piperidine and morpholine moieties. A common approach is analogous to the method described for structurally similar compounds (e.g., 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine), where nucleophilic substitution or amide bond formation is employed under anhydrous conditions . Key optimization strategies include:
- Catalyst selection : Use of coupling agents like HATU or DCC for efficient amide bond formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity.
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., nitro group reduction) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>98%) .
Q. How is the structural identity of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:
- 1H NMR : Peaks corresponding to piperidine (δ 1.41–2.42 ppm), morpholine (δ 3.52 ppm), and pyridinyloxy groups (δ 7.42–8.21 ppm) validate connectivity .
- LC-MS : High-resolution mass spectrometry confirms the molecular ion ([M+H]+) and fragments.
- HPLC purity : Use of C18 columns with UV detection at 254 nm ensures >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Safety measures align with guidelines for structurally similar piperidine derivatives:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent degradation .
- Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing polymorphic forms of this compound?
Methodological Answer: Polymorphism can lead to variations in melting points, solubility, and bioactivity. To resolve contradictions:
- X-ray diffraction (XRD) : Resolve crystal packing differences between forms.
- Differential Scanning Calorimetry (DSC) : Identify distinct thermal events (e.g., melting points) for each polymorph.
- Variable-temperature NMR : Monitor dynamic changes in proton environments under controlled temperatures .
Q. What analytical strategies are effective for identifying and quantifying impurities in 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine?
Methodological Answer: Impurity profiling requires orthogonal techniques:
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) using evaporative light scattering detection .
- LC-MS/MS : Characterize trace impurities (<0.1%) via fragmentation patterns.
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for absolute quantification .
Q. How do structural modifications to the piperidine or morpholine moieties influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Piperidine modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances binding to target receptors, as seen in related compounds .
- Morpholine ring substitution : Methyl or sulfonyl groups alter solubility and bioavailability (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) .
- In vitro assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with IC50 values .
Q. What computational methods are used to predict the reactivity of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine in novel reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide synthetic priorities.
- Retrosynthetic analysis : Tools like Synthia™ propose feasible routes based on existing piperidine-morpholine scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
